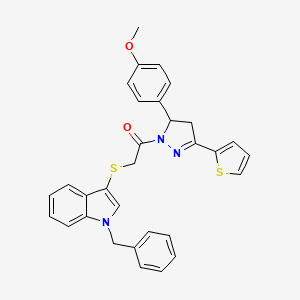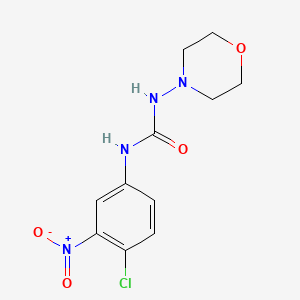![molecular formula C11H14N4O2 B2489275 4-((2-methoxyethyl)amino)-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one CAS No. 2034375-35-2](/img/structure/B2489275.png)
4-((2-methoxyethyl)amino)-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of pyrido[2,3-d]pyrimidin-7(8H)-ones, like the compound , often involves multi-component reactions and catalytic processes. For example, a similar synthesis process was reported where imines formed in situ from 2-aminopyridines and aldehydes undergo Rh(III)-catalyzed imidoyl C-H activation, coupling with diazo esters to yield pyrido[1,2-a]pyrimidin-4-ones (Hoang, Zoll, & Ellman, 2019).
Molecular Structure Analysis
The molecular structure of pyrido[2,3-d]pyrimidin-7(8H)-one derivatives often features significant polarization of the electronic structures, with planar pyrimidine rings and displaced ring-substituent atoms. This is evidenced in closely related compounds, such as 2-amino-4-chloro-5-formyl-6-[methyl(2-methylphenyl)amino]pyrimidine, where hydrogen bonds link molecules into distinct sheets (Trilleras, Quiroga, Cobo, & Glidewell, 2009).
Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition
- A study explored the inhibitive action of pyrimidine derivatives, including those related to the compound , against the corrosion of mild steel in acidic media. This research highlighted the potential application of these compounds in corrosion protection through electrochemical techniques, SEM, EDX, AFM, and DFT studies (Yadav et al., 2015).
Antiviral Activity
- Another study synthesized pyrazolo[3,4-d]pyrimidine analogues of sangivamycin and toyocamycin, showing the compound's potential in antiviral applications. The synthesized compounds demonstrated activity against human cytomegalovirus and herpes simplex virus type 1 (Saxena et al., 1990).
Synthesis of Metabolically Stable Compounds
- Research on the synthesis of biologically relevant pyrido[1,2-a]pyrimidin-2-ones, including the compound , focused on creating metabolically stable substances. This has implications for the development of new drugs and pharmaceuticals (Harriman et al., 2003).
Analgesic and Anti-Inflammatory Properties
- A study synthesized novel pyrazolone and pyrimidine derivatives, examining their potential as analgesic and anti-inflammatory agents. The research found certain substitutions on the phenyl ring of the amino pyrimidine moiety to be significant for these activities (Antre et al., 2011).
Antimicrobial Activity
- The synthesis of pyrimidinone and oxazinone derivatives fused with thiophene rings using a related starting material demonstrated good antibacterial and antifungal activities. This suggests potential applications in the development of new antimicrobial agents (Hossan et al., 2012).
Wirkmechanismus
Target of Action
The compound “4-((2-methoxyethyl)amino)-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one” is a Janus Kinase 1 (JAK1) selective inhibitor . JAK1 is a type of protein tyrosine kinase involved in the JAK-STAT signaling pathway, which plays a crucial role in immune function and cell growth.
Mode of Action
This compound interacts with JAK1 by binding to the kinase domain, inhibiting its activity . This inhibition prevents the phosphorylation and activation of STAT proteins, which are responsible for transducing signals from cytokines and growth factors .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the JAK-STAT signaling pathway . By inhibiting JAK1, the compound disrupts the activation of STAT proteins, thereby modulating the transcription of genes involved in immune response, cell cycle control, and apoptosis .
Pharmacokinetics
The compound exhibits favorable pharmacokinetic properties. It has been optimized through in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) tests, hERG testing, kinase profiling, and pharmacokinetic tests . These tests ensure that the compound has good bioavailability and is safe for use.
Result of Action
The inhibition of JAK1 by this compound leads to a decrease in the activation of STAT proteins, resulting in the modulation of immune response and cell growth . This can have therapeutic effects in conditions where the JAK-STAT pathway is overactive, such as in certain autoimmune diseases and cancers.
Eigenschaften
IUPAC Name |
4-(2-methoxyethylamino)-8-methylpyrido[2,3-d]pyrimidin-7-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O2/c1-15-9(16)4-3-8-10(12-5-6-17-2)13-7-14-11(8)15/h3-4,7H,5-6H2,1-2H3,(H,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJPZWSUWGOUOHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC2=C(N=CN=C21)NCCOC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((2-methoxyethyl)amino)-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(2-Methoxy-5-methyl-phenylamino)-[1,3,4]thiadiazole-2-thiol](/img/structure/B2489193.png)
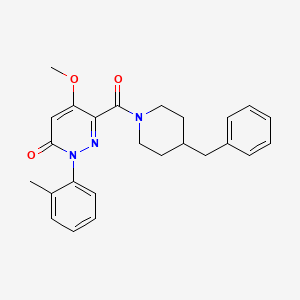
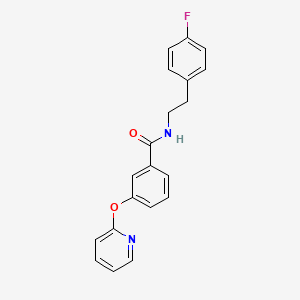
![2,6-difluoro-N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}benzamide](/img/structure/B2489198.png)
![3-[4-(benzyloxy)-3-sec-butylphenyl]-1H-pyrazol-5-amine](/img/structure/B2489199.png)
![6-[(5Z)-5-[(2,4-dichlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid](/img/structure/B2489200.png)
![5-Cyclopentylsulfanyl-7-(4-methoxyphenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2489201.png)
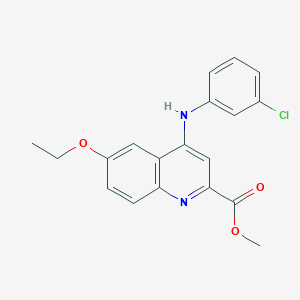
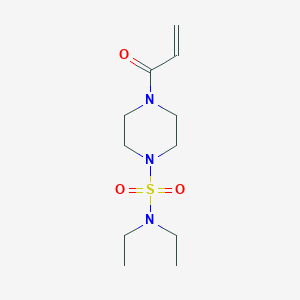
![N-(3,4-dimethoxyphenethyl)-6-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)benzo[4,5]imidazo[1,2-c]quinazoline-3-carboxamide](/img/structure/B2489206.png)
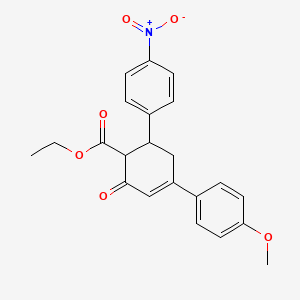
![1-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)-2-(1H-pyrrol-1-yl)ethanone](/img/structure/B2489208.png)
